5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine
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Overview
Description
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of benzene, featuring a chlorine atom and an isobutyl group attached to the benzene ring along with two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of benzene to introduce the isobutyl group. This is followed by a Clemmensen reduction to convert the acyl group to an alkane. The next step involves the nitration of the benzene ring, followed by reduction to introduce the amine groups. Finally, chlorination is performed to introduce the chlorine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder in ethanol or sodium dithionite can be used for reduction reactions.
Substitution: Friedel-Crafts catalysts like aluminum chloride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The chlorine and amine groups play a crucial role in its reactivity and binding affinity. The compound can participate in electrophilic aromatic substitution reactions, forming intermediates that interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-methylpropylbenzene: Similar structure but lacks the amine groups.
2-Chloro-1-N-(2-methylpropyl)benzene-1,4-diamine: Similar but with different positioning of the chlorine and amine groups.
Uniqueness
5-Chloro-1-N-(2-methylpropyl)benzene-1,2-diamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C10H15ClN2 |
---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15ClN2/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChI Key |
IHPJNPOUFOBCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
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